molecular formula C24H24FN5O5 B2429755 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1210657-57-0

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2429755
CAS No.: 1210657-57-0
M. Wt: 481.484
InChI Key: JCUBZYCUTWMNQY-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C24H24FN5O5 and its molecular weight is 481.484. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O5/c25-17-3-1-2-4-18(17)29-8-10-30(11-9-29)19(16-5-6-20-21(13-16)34-15-33-20)14-26-23(31)24(32)27-22-7-12-35-28-22/h1-7,12-13,19H,8-11,14-15H2,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUBZYCUTWMNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NC3=NOC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and neuropharmacology. This article synthesizes available research findings, including biological assays, synthetic routes, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : This structural component is known for its role in various bioactive compounds.
  • Piperazine ring : Contributes to the compound's pharmacological properties.
  • Isoxazole group : Often associated with neuroactivity and anti-inflammatory effects.

The molecular formula is C23H25N3O4C_{23}H_{25}N_{3}O_{4}, with a molecular weight of approximately 409.47 g/mol.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For example, derivatives of benzo[d][1,3]dioxole have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
Doxorubicin (control)HepG27.46

Studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as EGFR inhibition and modulation of mitochondrial apoptosis pathways .

Neuropharmacological Effects

The piperazine component is particularly relevant for neuropharmacological applications. Compounds containing piperazine derivatives have been studied for their effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders. The presence of the fluorophenyl group enhances binding affinity to these receptors, suggesting potential use in treating psychiatric conditions .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole ring : Achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the piperazine derivative : This can be accomplished by reacting piperazine with 2-fluorobenzyl chloride under basic conditions.
  • Coupling reactions : The final product is formed by coupling the benzo[d][1,3]dioxole derivative with the piperazine and isoxazole components using suitable coupling agents.

Study on Anticancer Activity

A study conducted by Ribeiro Morais et al. highlighted the anticancer efficacy of similar compounds derived from benzo[d][1,3]dioxole. The study utilized flow cytometry to demonstrate that these compounds significantly increased apoptosis rates in MCF cell lines when administered at specific dosages .

Neuropharmacological Assessment

Another research effort examined the effects of piperazine derivatives on serotonin receptor modulation. Results indicated that modifications to the piperazine structure could enhance receptor affinity and selectivity, potentially leading to new treatments for anxiety and depression .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions between the benzo[d][1,3]dioxole and piperazine-fluorophenyl moieties under dry solvents (e.g., THF) to prevent hydrolysis .
  • Oxalamide bond formation using oxalyl chloride or diimide activators, requiring inert atmospheres (N₂/Ar) to minimize side reactions .
  • Purification via column chromatography or recrystallization to isolate the final product.
    Key challenges : Low yields due to steric hindrance from the piperazine and fluorophenyl groups, and ensuring regioselectivity during isoxazole coupling .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aromatic groups, enhancing efficiency .
  • Temperature control : Maintain reflux conditions (70–80°C) for amide bond formation while avoiding thermal decomposition .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while THF minimizes byproducts .
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the benzo[d][1,3]dioxole, piperazine, and isoxazole groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation, particularly the spatial arrangement of the piperazine-fluorophenyl and oxalamide moieties .

Advanced: What mechanistic hypotheses explain its potential biological activity?

  • Receptor modulation : The piperazine-fluorophenyl group may interact with serotonin or dopamine receptors, while the benzo[d][1,3]dioxole moiety could inhibit cytochrome P450 enzymes .
  • Enzyme inhibition : The oxalamide linkage may act as a hydrogen-bond donor to catalytic residues in kinases or proteases .
  • Cellular assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and kinetics (kon/koff) for target proteins .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modified piperazine (e.g., 4-methylpiperazine) or isoxazole (e.g., 5-nitroisoxazole) groups to assess impact on potency .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (oxalamide) and hydrophobic regions (fluorophenyl) .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase panels) and cell viability assays .

Advanced: How can contradictory bioactivity data across similar compounds be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Metabolic stability testing : Evaluate hepatic microsomal stability to identify if rapid metabolism explains false negatives .
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-specific binding .

Basic: What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina or Glide to model binding poses in receptors (e.g., 5-HT₂A) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond counts to predict activity .

Advanced: How does the compound’s stability vary under physiological conditions?

  • pH stability : Conduct accelerated degradation studies at pH 1–10 to identify labile bonds (e.g., oxalamide hydrolysis at pH < 3) .
  • Solubility : Use shake-flask method with PBS/DMSO mixtures to determine aqueous solubility (~50–100 µM expected) .
  • Light/temperature sensitivity : Store lyophilized samples at -80°C in amber vials to prevent photodegradation .

Advanced: What strategies identify novel biological targets?

  • Target fishing : Immobilize the compound on beads for affinity chromatography with cell lysates .
  • CRISPR screening : Genome-wide knockout libraries to identify genes essential for compound activity .
  • Phosphoproteomics : LC-MS/MS to detect changes in kinase signaling pathways post-treatment .

Basic: What in vitro models assess cytotoxicity and selectivity?

  • Cell lines : Test against cancer (MCF-7, A549) and non-cancerous (HEK293) lines to calculate selectivity indices .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
  • Mitochondrial toxicity : JC-1 dye assay to measure depolarization of mitochondrial membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.